molecular formula C5H4NNaO3S B1402884 Sodium 2-methoxy-1,3-thiazole-5-carboxylate CAS No. 1401425-33-9

Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Cat. No. B1402884
M. Wt: 181.15 g/mol
InChI Key: BVEQLACUVYMNGW-UHFFFAOYSA-M
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Description

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4NNaO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .


Molecular Structure Analysis

The molecular structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular weight of 158.16 g/mol .


Chemical Reactions Analysis

Thiazole compounds, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, have many reactive positions due to the aromaticity of the thiazole ring . These positions allow for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

Sodium 2-methoxy-1,3-thiazole-5-carboxylate has a molecular weight of 158.16 g/mol . It has a topological polar surface area of 90.5 Ų and a rotatable bond count of 1 . The compound also has a formal charge of -1 .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is involved in the synthesis of various pharmaceutical intermediates. For instance, Žugelj et al. (2009) described the transformation of a related compound into thiazole-5-carboxylates, which are significant in pharmaceutical chemistry (Žugelj et al., 2009).

Solid Phase Synthesis

In the study by Kim et al. (2019), 2-amino-5-carboxamide thiazole derivatives were synthesized on a solid phase, highlighting the compound's utility in streamlined chemical synthesis (Kim et al., 2019).

Catalyst for Synthesis

Banothu et al. (2014) investigated sodium fluoride as a catalyst for synthesizing substituted thiazoles, a process that may be relevant for Sodium 2-methoxy-1,3-thiazole-5-carboxylate, given its chemical structure (Banothu et al., 2014).

Reduction to Pharmaceutical Intermediates

Tan Bin (2004) demonstrated the reduction of a related compound to yield pharmaceutical intermediates, a process that could be applicable to Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Tan Bin, 2004).

Corrosion Inhibition

Khaled and Amin (2009) explored the role of thiazole derivatives in corrosion inhibition of mild steel, suggesting potential applications in material science and engineering (Khaled & Amin, 2009).

Coordination Chemistry

Singh and Baruah (2008) investigated the formation of metal complexes with a thiazole derivative, a study that could be extrapolated to understand the coordination properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Singh & Baruah, 2008).

Synthesis of Novel Chemical Structures

The research by Sherif et al. (2013) on synthesizing thiazole and imidazolidinone derivatives, and their antimicrobial and anticancer properties, indicates the versatility of thiazole derivatives in the synthesis of novel compounds with potential biomedical applications (Sherif, Eldeen, & Helal, 2013).

Inhibition of Mild Steel Corrosion

Chaitra et al. (2016) examined thiazole-based pyridine derivatives as potential corrosion inhibitors, an application that could extend to Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Chaitra, Mohana, & Tandon, 2016).

Organic Synthesis and Structural Analysis

Kennedy et al. (1999) reported the synthesis and structure of a thiazole-carboxylate compound, a study that can provide insights into the structural and synthetic aspects of Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Kennedy et al., 1999).

Future Directions

Thiazole derivatives, including Sodium 2-methoxy-1,3-thiazole-5-carboxylate, have potential for various therapeutic applications . Therefore, future research may focus on exploring these potentials further and developing novel therapeutic agents based on thiazole derivatives .

properties

IUPAC Name

sodium;2-methoxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQLACUVYMNGW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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